2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one
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Overview
Description
2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexanone ring, with a difluoroacetyl group attached to the cyclohexanone ring. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one can be achieved through various synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of medicinal chemistry and synthetic organic chemistry. The highly strained bicyclic structure of 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one makes it a valuable building block for the synthesis of complex molecules . It is used to create important intermediates for drug development and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one involves its ability to participate in highly diastereoselective reactions, particularly when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This allows for the formation of valuable bicyclic scaffolds with three contiguous stereocenters, which are important for medicinal chemistry .
Comparison with Similar Compounds
2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one can be compared to other similar compounds, such as 2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one . While both compounds share a similar bicyclic structure, the presence of different fluorinated groups (difluoroacetyl vs. trifluoroacetyl) can lead to variations in their chemical reactivity and applications . The unique properties of this compound, such as its high diastereoselectivity in reactions, make it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H8F2O2 |
---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)7(12)6-4-1-3(4)2-5(6)11/h3-4,6,8H,1-2H2 |
InChI Key |
IMJHQTMWQWGHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(C(=O)C2)C(=O)C(F)F |
Origin of Product |
United States |
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